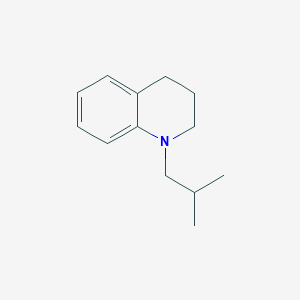
1-Isobutyl-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isobutyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline and is a colorless oil . Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry .
Synthesis Analysis
Tetrahydroquinolines are produced by hydrogenation of quinolines . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THIQ .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .科学的研究の応用
Biological Activities and SAR Studies
1,2,3,4-tetrahydroisoquinolines (THIQs), including its analogs, have demonstrated a variety of biological activities against infectious pathogens and neurodegenerative disorders. Their heterocyclic scaffold has been the focus of developing novel THIQ analogs with potent biological activity. These compounds' structural-activity relationships (SAR) and mechanisms of action are crucial in medicinal chemistry (Faheem et al., 2021).
Catalytic Asymmetric Synthesis
C1-chiral tetrahydroisoquinolines, a category related to 1-Isobutyl-1,2,3,4-tetrahydroquinoline, have been used as chiral scaffolds in asymmetric catalysis due to their wide variety of bioactivities. Novel catalytic stereoselective strategies for synthesizing these compounds, including their applications in the total synthesis of alkaloid natural products, have been explored (Wangsheng Liu et al., 2015).
Potential in Therapeutics
A variety of THIQ derivatives have shown potential in therapeutic applications, particularly in cancer and central nervous system disorders. Their role in anticancer antibiotics and as endogenous Parkinsonism-preventing agents has been highlighted. The therapeutic areas covered include cancer, malaria, CNS, cardiovascular, metabolic disorders, and more (I. Singh & P. Shah, 2017).
Binding Affinities at Dopamine Receptors
Isoquinoline alkaloids, similar to this compound, isolated from Corydalis yanhusuo have been studied for their binding affinities at dopamine D1 receptors. These studies are significant in understanding the interaction between these compounds and neurotransmitter systems (Zhongjun Ma et al., 2008).
Multicomponent Reactions for Functionalization
Recent advancements have focused on the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines through various multicomponent reactions. These reactions are crucial for synthesizing alkaloids with diverse biological activities (P. Kaur & Rakesh Kumar, 2020).
作用機序
Target of Action
1-Isobutyl-1,2,3,4-tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . It’s known to act as precursors for various alkaloids displaying multifarious biological activities .
Mode of Action
The mode of action of this compound involves reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . In particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .
Biochemical Pathways
The biochemical pathways of this compound involve multicomponent reactions (MCRs) which are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity . MCRs improve the atom economy, selectivity, and yield of the product .
Pharmacokinetics
The compound’s molecular weight is 1893 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
This compound based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Action Environment
The action environment of this compound involves various new and environmentally friendly methods for the synthesis of THIQ derivatives . The use of prefunctionalized N-arylated/protected THIQ is indispensable for better reaction performance .
Safety and Hazards
While specific safety and hazards information for 1-Isobutyl-1,2,3,4-tetrahydroquinoline was not found, general safety measures for handling similar chemicals include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding dust formation, and avoiding contact with skin, eyes, or clothing .
将来の方向性
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on the development of new synthetic strategies for constructing the core scaffold .
生化学分析
Biochemical Properties
1-Isobutyl-1,2,3,4-tetrahydroquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
It is known that tetrahydroisoquinoline derivatives have broad applications in asymmetric catalysis as chiral scaffolds
Molecular Mechanism
It is known that tetrahydroisoquinoline derivatives can act as precursors for various alkaloids displaying multifarious biological activities
特性
IUPAC Name |
1-(2-methylpropyl)-3,4-dihydro-2H-quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(2)10-14-9-5-7-12-6-3-4-8-13(12)14/h3-4,6,8,11H,5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICPQOXYRILTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


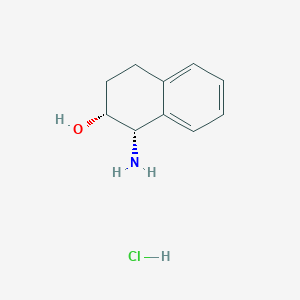
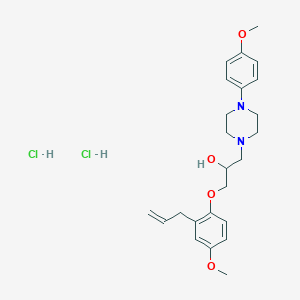

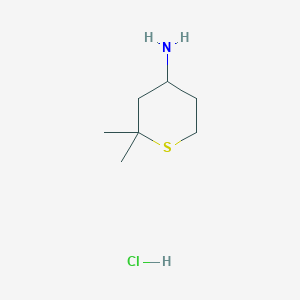
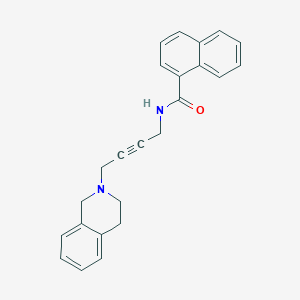
![2-[[1-[(2-Chlorophenyl)methyl]pyrazol-4-yl]methyl-prop-2-ynylamino]acetic acid](/img/structure/B2919657.png)
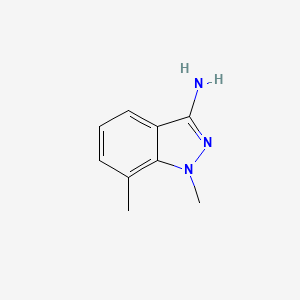
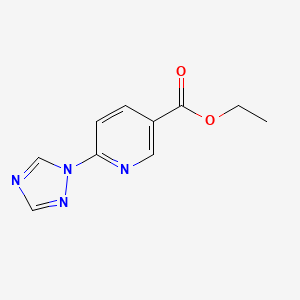
![6-Allyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2919660.png)
![methyl 2-[3-hydroxy-6-oxo-1(6H)-pyridazinyl]-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2919662.png)
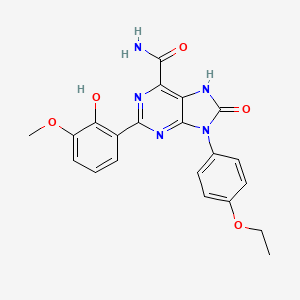
![5-bromo-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2919665.png)
![methyl 4-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2919666.png)